(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide
Description
Properties
Molecular Formula |
C9H13N3OS |
|---|---|
Molecular Weight |
211.29 g/mol |
IUPAC Name |
N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]acetamide |
InChI |
InChI=1S/C9H13N3OS/c1-5(13)11-6-2-3-7-8(4-6)14-9(10)12-7/h6H,2-4H2,1H3,(H2,10,12)(H,11,13)/t6-/m0/s1 |
InChI Key |
QXKCTWPNUINDQK-LURJTMIESA-N |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=C(C1)SC(=N2)N |
Canonical SMILES |
CC(=O)NC1CCC2=C(C1)SC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Detailed Stepwise Synthesis
Step 1: Bromination and Thiourea Reaction
- N-(4-oxocyclohexyl)acetamide (100 g) is dissolved in acetic acid (500 mL).
- Bromine (41.35 mL) is added at 25-35°C with stirring for 45 minutes.
- Thiourea (50 g) is added; the mixture is refluxed for 3 hours, then cooled and stirred at 25-35°C for 2 hours.
- The product, N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide, is filtered and washed with acetone.
Step 2: Acid Treatment and Basification
- The hydrobromide salt is treated with aqueous sulfuric acid (67 g H₂SO₄ in 200 mL water) and refluxed for 10 hours.
- The mixture is cooled to 0-5°C and basified with aqueous sodium hydroxide.
- The solid is filtered, washed, and dried to yield the free base compound.
Resolution of the Diamine Intermediate
- The racemic 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine is resolved using L(+)-tartaric acid in water at 70-75°C.
- The tartarate salt is recrystallized from water and treated with aqueous hydrochloric acid followed by potassium hydroxide to isolate the (S)-enantiomer.
- The chiral purity is confirmed by HPLC with >99% enantiomeric excess.
Acetylation to Form the Target Compound
- The (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine is reacted with propionic anhydride in methanol at 10-20°C in the presence of triethylamine.
- After 90 minutes, the reaction is quenched with water, and methanol is removed under reduced pressure.
- The product is purified by washing with solvents such as ethyl acetate or isopropyl acetate and basified to yield the pure this compound.
Data Table Summarizing Key Preparation Steps
| Step No. | Starting Material / Intermediate | Reagents & Conditions | Product / Intermediate | Yield (%) | Purity / Chiral Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | N-(4-oxocyclohexyl)acetamide | Br₂, Acetic acid, 25-35°C, then thiourea, reflux 3h | N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide | 90 | 98.46 (HPLC) | Hydrobromide salt isolation |
| 2 | Hydrobromide salt | H₂SO₄ aqueous, reflux 10h; basify with NaOH | Free base of N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide | - | - | Conversion to free base |
| 3 | Racemic 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine | L(+)-tartaric acid, water, 70-75°C; recrystallization | (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine | 40 | 99.45 (chiral HPLC) | Resolution of enantiomers |
| 4 | (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine | Propionic anhydride, methanol, triethylamine, 10-20°C | This compound | - | - | Acetylation to target compound |
Research Outcomes and Analytical Data
- High-Performance Liquid Chromatography (HPLC) confirms high purity (>98%) and excellent chiral purity (>99%) for the (S)-enantiomer.
- The synthetic route allows for scalable production with yields suitable for industrial application.
- The use of L(+)-tartaric acid as a resolving agent is effective for obtaining the desired enantiomer with minimal racemization.
- The reaction conditions (temperature, solvent choice, and reagent stoichiometry) are optimized to minimize impurities and maximize yield.
Additional Synthetic Insights from Related Literature
- Alternative syntheses of benzo[d]thiazole derivatives involve condensation of 2-bromocyclohexane-1,3-dione with thiourea under reflux in ethanol, yielding thiazole frameworks that can be further functionalized.
- Cyclization and condensation reactions catalyzed by ammonium chloride, iodine, or copper salts under microwave or conventional heating have been reported for related benzo[d]thiazole systems, which may offer routes for analog synthesis.
- These alternative methods provide insights into the chemical versatility of the benzo[d]thiazole scaffold but are less directly related to the specific preparation of the this compound compound.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Condensation: The compound can participate in condensation reactions to form larger heterocyclic systems.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.
Condensation: Aldehydes or ketones can be used in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Halogenated benzothiazole derivatives.
Condensation: Larger heterocyclic compounds.
Scientific Research Applications
(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, leading to changes in their activity and downstream effects.
Comparison with Similar Compounds
Table 2: Physicochemical Comparison
*Estimated based on structural analogs ; †Estimated from sulfonamide substituents.
Key Observations:
- The acetamide and propionamide derivatives share similar physicochemical profiles due to their small alkyl substituents, whereas bulkier pramipexole analogs exhibit higher hydrophobicity (LogP ~3.5) .
- Enantiomers (e.g., R vs. S) have identical molecular weights and densities but differ in optical rotation and receptor binding .
Cost and Commercial Availability
Table 4: Commercial Comparison (Per Gram Pricing*)
*Prices as of 2024–2025; †Estimated from analogous listings.
Key Observations:
Biological Activity
(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C9H13N3OS
- Molecular Weight : 211.28 g/mol
- CAS Number : 1628866-40-9
Research indicates that this compound may interact with various biological targets. The compound has been studied for its role as a ligand in the modulation of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a significant role in glucose and lipid metabolism.
PPAR Modulation
- Agonistic Activity : The compound has shown promising agonistic activity towards PPARγ, which is crucial for regulating glucose homeostasis and fatty acid storage. In vitro studies have demonstrated that derivatives of this compound can activate PPARγ with varying efficacy compared to standard agonists like rosiglitazone .
- Cytotoxicity Studies : In cancer research, the compound's derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. For example, compounds modified from the original structure exhibited enhanced cytotoxicity against squamous carcinoma cells through PPARγ-mediated pathways .
Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Anti-diabetic Agents : Due to its role as a PPARγ agonist, it has potential applications in treating type 2 diabetes by improving insulin sensitivity and reducing blood glucose levels.
- Anti-cancer Properties : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development in cancer therapy. Studies have shown that certain derivatives can significantly reduce cell viability in vitro .
Study 1: PPARγ Activation
A study published in MDPI demonstrated that specific derivatives of this compound exhibited EC50 values comparable to known PPARγ agonists. The findings suggest that these compounds could be developed into novel anti-diabetic medications with fewer side effects than existing therapies .
Study 2: Anticancer Activity
Research conducted on squamous carcinoma cells indicated that certain analogs of this compound induced significant cytotoxic effects via PPARγ pathways. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C9H13N3OS |
| Molecular Weight | 211.28 g/mol |
| CAS Number | 1628866-40-9 |
| PPARγ Agonistic Activity | EC50 comparable to rosiglitazone |
| Cytotoxicity | Significant against SCC-15 cells |
Q & A
Q. Advanced
- Radiolabeling : Introduce 14C or 3H isotopes to track metabolic fate using LC-MS/MS.
- Microsomal assays : Use liver microsomes (e.g., human CYP450 enzymes) to identify phase I metabolites.
- Biotransformation studies : Combine with NMR-based metabolomics to detect phase II conjugates (e.g., glucuronidation) .
What are the critical parameters to control during crystallization for X-ray diffraction studies?
Q. Basic
- Solvent selection : Use low-boiling-point solvents (e.g., methanol) for rapid evaporation.
- Temperature gradients : Slow cooling (0.1°C/min) promotes single-crystal growth.
- Seeding : Introduce microcrystals to avoid polymorphic mixtures. achieved 114–131.5°C melting points for analogous compounds via controlled recrystallization .
What methodological framework is recommended for investigating structure-activity relationships (SAR) of derivatives?
Q. Advanced
- Systematic substitution : Modify substituents on the tetrahydrobenzo[d]thiazole core and acetamide group.
- Bioactivity profiling : Test against target panels (e.g., kinase inhibition, antimicrobial assays).
- Data integration : Use cheminformatics tools (e.g., Schrödinger’s Canvas) to correlate structural features with activity, as in ’s SAR analysis .
How should researchers approach initial biological screening to identify therapeutic targets?
Q. Basic
- In vitro assays : Prioritize high-throughput screening (HTS) for cytotoxicity (e.g., MTT assay) and target-specific inhibition (e.g., enzyme-linked immunosorbent assays).
- Dose-response curves : Establish IC50 values with at least six concentrations.
- Selectivity profiling : Compare activity across related targets (e.g., EGFR vs. HER2 kinases) .
What strategies are effective for determining enantiomeric purity during asymmetric synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
